molecular formula C23H21N3O4 B11121740 N-[(5-methylfuran-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[(5-methylfuran-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11121740
M. Wt: 403.4 g/mol
InChI Key: DRXKQKCCUCKGTR-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the 5-methylfuran-2-ylmethyl intermediate: This can be achieved by reacting 5-methylfurfural with a suitable reducing agent.

    Synthesis of the 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol: This involves the cyclization of a hydrazide with an aromatic aldehyde.

    Coupling of the intermediates: The final step involves coupling the 5-methylfuran-2-ylmethyl intermediate with the oxadiazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)acetamide: Similar structure but lacks the furan and oxadiazole rings.

    2-(2-furanylmethyl)-5-methylfuran: Contains the furan ring but lacks the oxadiazole and phenoxyacetamide groups.

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its combination of a furan ring, an oxadiazole ring, and a phenoxyacetamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C23H21N3O4/c1-15-3-6-17(7-4-15)22-25-23(30-26-22)18-8-11-19(12-9-18)28-14-21(27)24-13-20-10-5-16(2)29-20/h3-12H,13-14H2,1-2H3,(H,24,27)

InChI Key

DRXKQKCCUCKGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=C(O4)C

Origin of Product

United States

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